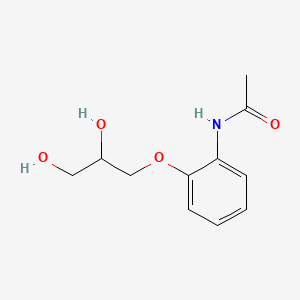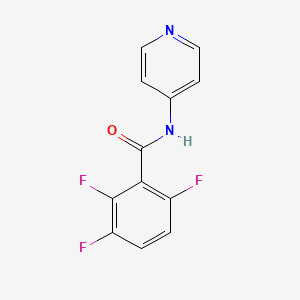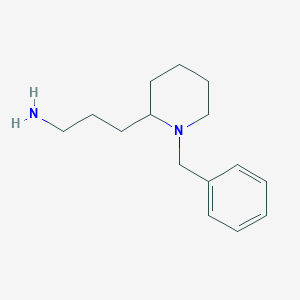
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazole ring substituted with a chlorine atom and a methoxy group attached to an aniline moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling with Aniline: Finally, the chlorinated imidazole is coupled with 3-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often requires a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antitubercular agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Biology: Studies have explored its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules, which can be applied in material science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets. The chlorine and methoxy groups on the imidazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antitubercular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide
Comparison
Compared to similar compounds, 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and binding affinity to biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
4-(4-chloroimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C10H10ClN3O/c1-15-9-4-7(12)2-3-8(9)14-5-10(11)13-6-14/h2-6H,12H2,1H3 |
Clé InChI |
DJCLJGKHLXTVTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N)N2C=C(N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


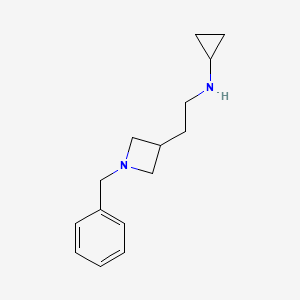
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
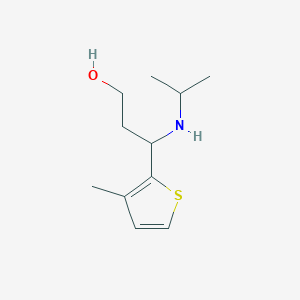
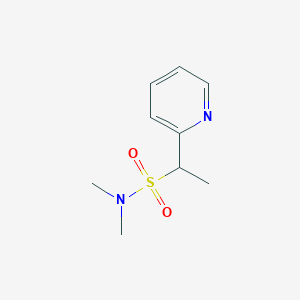
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
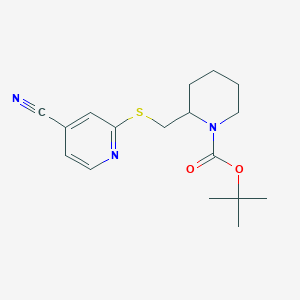



![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
